2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-11-7-2-1-5-9(11)12-15-13(17-16-12)10-6-3-4-8-14-10/h1-8,18H,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFGQFLZWWLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Approaches for 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Phenol
Retrosynthetic Analysis and Design of Synthetic Pathways
Two primary retrosynthetic pathways can be envisioned:
Pathway A (Hydrazide-Imidate Route): This pathway involves disconnecting the triazole ring between the N1-N2 and C3-N4 bonds. This leads back to an N-acylimidate intermediate, which can be formed from the reaction of a pyridine-containing hydrazide (picolinohydrazide) and a phenol-containing imidate (methyl 2-hydroxybenzimidate). These precursors are, in turn, accessible from commercially available picolinic acid and salicylic (B10762653) acid derivatives, respectively.
Pathway B (Amidine-Hydrazide Route): An alternative disconnection across the N2-C3 and N4-C5 bonds suggests a condensation reaction between a pyridine-containing amidine (picolinimidamide) and a phenol-containing acylhydrazide (salicyloyl hydrazide). This approach offers a different sequence for introducing the substituted phenyl and pyridinyl groups.
A third, more convergent approach involves the reaction of picolinonitrile with salicylic acid hydrazide. This method directly combines the two key fragments in a cyclocondensation reaction to form the triazole ring. These analyses provide a strategic foundation for designing practical, multi-step syntheses.
Conventional Multi-Step Synthesis Strategies
Conventional synthesis of 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol generally relies on a multi-step sequence involving the formation of a key intermediate followed by a cyclization step. One of the most established methods is based on the reaction between a hydrazide and an imidate or nitrile. chemmethod.com
A representative multi-step synthesis proceeds as follows:
Preparation of Picolinohydrazide (B126095): Picolinic acid is esterified, typically using methanol (B129727) in the presence of an acid catalyst, to yield methyl picolinate. This ester is then reacted with hydrazine (B178648) hydrate, usually under reflux in a solvent like ethanol, to produce picolinohydrazide.
Formation of the Triazole Ring: The picolinohydrazide is then reacted with a derivative of salicylic acid. A common method involves the condensation with 2-hydroxybenzonitrile (B42573) in the presence of a base, or with a pre-formed imidate like methyl 2-hydroxybenzimidate. The reaction mixture is typically heated under reflux for several hours to promote the cyclodehydration, leading to the formation of the 1,2,4-triazole (B32235) ring. nih.gov
The reaction conditions for these conventional methods often involve high temperatures and extended reaction times to ensure complete cyclization and achieve satisfactory yields.
| Step | Reactants | Key Reagents/Solvents | Typical Conditions | Outcome |
|---|---|---|---|---|
| 1 | Picolinic Acid, Methanol | H₂SO₄ (catalyst) | Reflux, 4-6 hours | Methyl picolinate |
| 2 | Methyl picolinate, Hydrazine Hydrate | Ethanol | Reflux, 8-12 hours | Picolinohydrazide |
| 3 | Picolinohydrazide, 2-Hydroxybenzonitrile | Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF) | 120-150°C, 12-24 hours | This compound |
Green Chemistry Principles and Sustainable Synthesis Adaptations
In line with the growing emphasis on sustainable chemical manufacturing, efforts have been made to adapt conventional syntheses of 1,2,4-triazoles to align with green chemistry principles. nih.govnih.gov For the synthesis of this compound, this involves several potential improvements over traditional methods. researchgate.netresearchgate.net
Key green adaptations include:
Use of Greener Solvents: Replacing high-boiling, toxic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net
Catalyst-Free Conditions: Some modern methods aim to eliminate the need for catalysts, particularly those based on heavy metals, by utilizing thermal or microwave energy to drive the reaction. organic-chemistry.org
Atom Economy: Employing reactions, such as addition and cyclocondensation, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
These principles guide the development of more sustainable and efficient routes to the target compound. isres.org
Microwave-Assisted Synthesis and Reaction Optimization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazoles. nih.govmdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. nih.govrsc.org
In the synthesis of this compound, the cyclization step is particularly amenable to microwave heating. The direct, efficient heating of the polar reactants and solvents under microwave conditions can overcome the activation energy barrier for the cyclodehydration more effectively than conventional oil-bath heating. frontiersin.org A simple and mild method for synthesizing substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide (B127407) under catalyst-free microwave irradiation. organic-chemistry.org
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | 6 - 24 hours | 5 - 30 minutes | nih.gov |
| Temperature | 120 - 160°C | 100 - 180°C (controlled) | nih.gov |
| Yield | Moderate to Good (50-75%) | Good to Excellent (70-95%) | nih.gov |
| Solvent | High-boiling (DMF, DMSO) | Polar solvents (Ethanol, Water) or solvent-free | organic-chemistry.org |
Reaction optimization studies often involve screening different solvents, bases, microwave power levels, and temperatures to identify the ideal conditions for maximizing yield and minimizing reaction time.
Exploration of Novel Catalytic and Metal-Free Synthetic Routes
Recent research has focused on developing novel catalytic and metal-free pathways to 1,2,4-triazoles to improve efficiency, selectivity, and substrate scope. isres.org These advanced methods offer alternatives to harsh reaction conditions and the use of stoichiometric reagents.
Catalytic Routes:
Copper-Catalyzed Synthesis: Copper catalysts are widely used for constructing N-heterocycles. A copper-catalyzed reaction under an atmosphere of air can achieve the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.orgorganic-chemistry.org This approach benefits from readily available starting materials and an inexpensive catalyst. organic-chemistry.org
Metal-Free Routes:
Iodine-Mediated Synthesis: Molecular iodine can serve as a mild and effective catalyst for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines under oxidative conditions. organic-chemistry.org This method proceeds through a cascade of C-H functionalization and C-N bond formations.
PIFA- or I₂/KI-Mediated Cyclization: Reagents such as phenyliodine bis(trifluoroacetate) (PIFA) or an iodine/potassium iodide system can mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to form fused triazole systems like 1,2,4-triazolo[1,5-a]pyridines. organic-chemistry.org This oxidative N-N bond formation occurs rapidly and without the need for a metal catalyst. organic-chemistry.org
Electrochemical Synthesis: An electrochemical approach using ammonium (B1175870) acetate (B1210297) as a nitrogen source can produce 1,2,4-triazoles from aryl hydrazines and alcohols, avoiding the need for strong chemical oxidants and transition-metal catalysts. organic-chemistry.org
These novel routes represent the forefront of synthetic methodology, offering milder, more efficient, and often more sustainable ways to access complex molecules like this compound. isres.org
Advanced Spectroscopic and Structural Elucidation of 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Phenol
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Specific high-resolution mass spectrometry (HRMS) data for 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol, which would confirm its molecular formula (C₁₃H₁₀N₄O), is not available in the searched literature. A detailed fragmentation analysis, identifying the characteristic mass-to-charge ratios (m/z) of fragment ions, could not be conducted. This analysis would typically involve techniques like collision-induced dissociation (CID) to establish the connectivity of the pyridine (B92270), triazole, and phenol (B47542) rings.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Experimental Infrared (IR) and Raman spectra for this compound are not documented in the available resources. This data would be used to identify and confirm the presence of key functional groups through their characteristic vibrational frequencies. For instance, the O-H stretch of the phenolic group, N-H stretching of the triazole ring, C=N and N-N vibrations of the triazole, and the aromatic C-H and C=C stretching modes of the pyridine and phenyl rings would be assigned.
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Optical Properties
Specific Ultraviolet-Visible (UV-Vis) absorption data for this compound, detailing its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients, were not found. This information would characterize the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are fundamental to understanding its optical properties. While data for a different, more complex pyrazoline derivative has been reported, it is not relevant to the target compound. researchgate.net
Chiroptical Spectroscopy (if applicable to chiral derivatives)
The parent compound this compound is achiral. No information regarding the synthesis or chiroptical analysis of chiral derivatives was found. Therefore, this section is not applicable based on the available literature.
Coordination Chemistry and Metal Complexation of 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Phenol
Ligand Design Principles and Identification of Potential Chelation Sites
The design of 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol as a chelating agent is predicated on the strategic placement of its donor atoms. The molecule incorporates three key functional groups capable of coordinating to a metal center: a pyridine (B92270) ring, a 1,2,4-triazole (B32235) ring, and a phenol (B47542) group. This arrangement provides a combination of hard (oxygen) and borderline (nitrogen) donor atoms, making the ligand adaptable to a variety of metal ions with different coordination preferences.
The potential chelation sites are:
The nitrogen atom of the pyridine ring.
The N4 nitrogen atom of the 1,2,4-triazole ring.
The deprotonated oxygen atom of the phenolic group.
Synthesis and Characterization of Transition Metal Complexes (e.g., Co, Ni, Cu, Zn, Fe, V, Rh)
The synthesis of transition metal complexes with H₂L¹ and similar triazole-based ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. The reaction conditions, such as temperature and pH, can be adjusted to control the stoichiometry and structure of the final product.
One notable example is the synthesis of an oxovanadium(V) complex, [VO₂L¹]⁻, derived from H₂L¹. acs.orgreading.ac.uk This complex was synthesized and characterized, demonstrating the ligand's ability to stabilize high-oxidation-state metal centers. acs.orgreading.ac.uk While specific syntheses for Co, Ni, Cu, Zn, Fe, and Rh complexes with H₂L¹ are not detailed in the provided sources, studies on the closely related ligand 2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt) provide insight into expected outcomes. For this ligand, homoleptic one-dimensional coordination polymers with the general formula ¹∞[M(pt)₂] (where M = Mn–Zn) have been successfully synthesized. rsc.org Additionally, discrete mononuclear complexes such as [MX₂(Hpt)₂] (where M = Mn, Fe, Co, Zn; X = Cl, Br) have also been prepared. rsc.org
Characterization of these complexes is typically achieved through a combination of analytical techniques including elemental analysis, infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction.
| Metal Ion | Complex Formula (Example with related ligands) | Coordination Geometry (Predicted/Observed) |
|---|---|---|
| Vanadium(V) | [VO₂L¹]⁻ | Distorted trigonal bipyramidal or square pyramidal |
| Zinc(II) | ¹∞[Zn(pt)₂] | Octahedral (in polymer) |
| Copper(II) | ¹∞[Cu(pt)₂]·0.5Py | Distorted Octahedral |
| Cobalt(II) | [CoCl₂(Hpt)₂] | Octahedral |
| Iron(II) | [FeCl₂(Hpt)₂] | Octahedral |
Complexation with Lanthanide and Uranyl Ions
The coordination chemistry of H₂L¹ extends to f-block elements, particularly lanthanides and actinides like the uranyl ion (UO₂²⁺). The ligand's N,N,O donor set is well-suited for coordinating with these hard Lewis acids.
Research has demonstrated the successful synthesis of mononuclear uranyl complexes with derivatives of H₂L¹. dntb.gov.uauniv.kiev.ua For instance, the complex aqua(nitrato-κO)dioxido{2-[3-(pyridin-2-yl-κN)-1H-1,2,4-triazol-5-yl-κN⁴]phenolato-κO}uranium(VI) was synthesized and its structure confirmed by X-ray crystallography. univ.kiev.ua In this complex, the ligand coordinates to the uranyl center through the pyridyl nitrogen, a triazole nitrogen, and the phenolic oxygen. univ.kiev.ua In other related structures, bonding has been observed exclusively through the phenol oxygen and N4-nitrogens of the triazole rings, with the pyridyl nitrogen remaining uncoordinated. dntb.gov.uauniv.kiev.ua
Furthermore, the potential for lanthanide complexation has been explored in the context of creating luminescent materials. A zinc-based coordination polymer, ¹∞[Zn(pt)₂], formed with a related ligand, was used as a host matrix for Eu³⁺ and Tb³⁺ ions. rsc.org This resulted in a material capable of white-light emission, where the blue emission from the coordination polymer combines with the characteristic red and green emissions of the lanthanide ions. rsc.org
Spectroscopic Investigations of Metal-Ligand Interactions (e.g., UV-Vis, Luminescence, EPR)
Spectroscopic techniques are crucial for elucidating the nature of metal-ligand interactions in complexes of H₂L¹.
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes typically display intense bands in the UV region, which are assigned to π→π* intraligand transitions within the aromatic rings of H₂L¹. In the visible region, lower intensity bands may appear upon complexation, corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. For d-block metals, weak d-d transitions may also be observed. In the case of the oxovanadium(V) complex [VO₂L¹]⁻, the electronic properties were found to be tunable by pH. acs.org
Luminescence Spectroscopy: The fluorescence properties of uranyl ion complexes with H₂L¹ derivatives have been investigated. univ.kiev.ua These complexes exhibit characteristic fluorescence, which is a hallmark of the UO₂²⁺ moiety. The zinc-based coordination polymer ¹∞[Zn(pt)₂] doped with Eu³⁺ and Tb³⁺ shows tunable photoluminescence, with the emission color changing from blue to white depending on the excitation wavelength. rsc.org
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons. The vanadium(IV) oxidation state of the oxovanadium complex, generated electrochemically, was characterized by UV-Vis and EPR spectroscopy. acs.orgreading.ac.uk The resulting EPR spectrum provides information about the electronic environment of the V(IV) center.
| Complex Type | Spectroscopic Technique | Key Findings |
|---|---|---|
| Oxovanadium(V) | UV-Vis | pH-tunable spectroscopic properties. acs.org |
| Oxovanadium(IV) | EPR | Characterization of the V(IV) redox state. acs.orgreading.ac.uk |
| Uranyl(VI) | Fluorescence | Exhibits characteristic emission properties. univ.kiev.ua |
| Zn(II) Polymer with Ln³⁺ | Photoluminescence | Tunable emission from blue to white light. rsc.org |
Structural Analysis of Metal Complexes by X-ray Crystallography
For transition metal complexes with the related ligand Hpt, crystal structures reveal that in ¹∞[M(pt)₂] polymers, the metal centers are typically in a distorted octahedral environment, bridged by the triazolate ligands. rsc.org This bridging occurs between the N1 and N2 atoms of the triazole ring of one ligand and the N4 and pyridyl nitrogen atoms of another ligand on an adjacent metal center.
Electrochemical Properties of Metal Complexes and Redox Behavior
The electrochemical behavior of metal complexes provides insight into their redox activity and the stability of different oxidation states. The oxovanadium(V) complex [VO₂L¹]⁻ has been studied in detail using cyclic voltammetry. acs.orgreading.ac.uk The study revealed that the electrochemical properties are pH-sensitive, a characteristic attributed to the presence of the triazolato ligand. acs.org The reversible reduction of the V(V) center to V(IV) was observed, and the resulting V(IV) species was characterized spectroscopically. acs.orgreading.ac.uk This redox activity is crucial for potential applications in catalysis and sensing.
Supramolecular Assembly and Formation of Coordination Polymers
The bitopic and bridging nature of the 1,2,4-triazole moiety in H₂L¹ and related ligands makes them excellent candidates for constructing coordination polymers and supramolecular assemblies. The deprotonated triazole ring can bridge two metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.
Homoleptic, one-dimensional coordination polymers with the formula ¹∞[M(pt)₂] (M = Mn–Zn, Cd) have been synthesized using the ligand 2-(1,2,4-1H-triazol-3-yl)pyridine. rsc.org In these structures, the metal ions are linked into infinite chains by the bridging triazolate ligands. rsc.org These chains can further interact through non-covalent forces such as hydrogen bonding and π-π stacking interactions to form higher-dimensional supramolecular networks. nih.gov For example, a cadmium(II) coordination polymer was shown to extend into a three-dimensional supramolecular network through a combination of these interactions. nih.gov The ability to form such ordered, extended structures is of great interest for the development of functional materials with applications in areas like gas storage, catalysis, and molecular sensing.
Theoretical and Computational Investigations of 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Phenol
Quantum Chemical Calculations (DFT and TD-DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and molecular geometry of triazole-based compounds. For 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol, DFT methods, such as B3LYP with a 6-311G basis set, are employed to optimize the molecular geometry and determine its most stable conformation.
These calculations provide precise data on bond lengths, bond angles, and dihedral angles. In similar structures, like 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine, the molecule is observed to be nearly planar, with a very small dihedral angle of 5.58 (7)° between the mean planes of the pyridine (B92270) and 1,2,4-triazole (B32235) rings. For 2-[4-(4-Methoxy-phen-yl)-5-(2-pyrid-yl)-4H-1,2,4-triazol-3-yl]phenol, a related compound, the dihedral angle between the triazole and pyridyl rings is 9.61 (8)°. It is expected that this compound also exhibits a nearly coplanar arrangement between its pyridine and triazole rings, which is crucial for understanding its electronic properties and potential for intermolecular interactions.
Time-Dependent DFT (TD-DFT) calculations are further utilized to investigate the excited-state properties and electronic transitions within the molecule. This method is essential for understanding the photophysical behavior of the compound, such as its absorption and emission characteristics.
Table 1: Representative Calculated Geometric Parameters for Pyridinyl-Triazole Structures (Note: Data is illustrative based on similar reported structures. Specific values for the title compound require dedicated computational studies.)
| Parameter | Typical Value Range |
|---|---|
| Pyridine-Triazole Dihedral Angle | 5° - 10° |
| C-N Bond Length (Triazole Ring) | 1.35 Å - 1.47 Å |
| N-N Bond Length (Triazole Ring) | 1.36 Å - 1.38 Å |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A small HOMO-LUMO gap suggests that a molecule is more polarizable and will exhibit higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, making it the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridine and triazole rings, which act as electron-accepting regions.
The analysis of HOMO and LUMO energy levels helps in understanding charge transfer interactions within the molecule, which are fundamental to its electronic and optical properties. The distribution of these orbitals provides a visual representation of the molecule's reactive sites.
Prediction and Interpretation of Spectroscopic Properties (NMR, UV-Vis, IR) through Computational Methods
Computational methods provide a powerful means to predict and interpret the spectroscopic signatures of molecules, offering insights that complement experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate calculation of 1H and 13C NMR chemical shifts. By comparing theoretical values with experimental data, a definitive assignment of spectral peaks can be achieved. For instance, in a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the distinct chemical shifts of the pyridine and phenyl protons were unambiguously identified through NMR spectroscopy.
UV-Vis Spectroscopy: TD-DFT is the standard method for simulating UV-Vis absorption spectra. It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax). These calculations can predict how structural modifications will affect the absorption spectrum and provide insights into the nature of the electronic transitions, such as n → π* and π → π*.
IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can generate a predicted IR spectrum. Although calculated frequencies are often systematically higher than experimental ones, they can be scaled to achieve excellent agreement with observed spectra. This allows for a detailed assignment of vibrational modes to specific functional groups within the molecule.
Table 2: Predicted Spectroscopic Data Overview (Note: These are expected ranges and transitions based on the compound's structure. Specific calculated values are needed for confirmation.)
| Spectrum | Predicted Feature | Computational Method |
|---|---|---|
| ¹H NMR | Signals for pyridine, triazole, and phenol protons | DFT (GIAO) |
| ¹³C NMR | Signals for distinct carbon atoms in the three ring systems | DFT (GIAO) |
| UV-Vis | Absorption bands corresponding to π → π* and n → π* transitions | TD-DFT |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are typically located around the nitrogen atoms of the pyridine and triazole rings and the oxygen atom of the phenol group.
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack and are generally found around the hydrogen atoms, particularly the acidic proton of the phenol and the N-H proton of the triazole ring.
This analysis provides a clear, three-dimensional picture of the molecule's reactivity, identifying the sites most likely to engage in hydrogen bonding and other electrostatic interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
While quantum chemical calculations are typically performed on a static, single-molecule model, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and flexibility.
For this compound, MD simulations can be used to:
Explore different rotamers and conformations that the molecule can adopt in solution.
Analyze the stability of intramolecular hydrogen bonds.
Simulate the molecule's interaction with solvent molecules.
Provide a dynamic picture of how the ligand might behave within a biological binding site, complementing the static view from molecular docking.
In Silico Molecular Docking and Binding Site Analysis for Mechanistic Insights into Biological Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential biological activity of a compound and for rational drug design.
For this compound, molecular docking studies can be performed against various biological targets to:
Predict Binding Affinity: Docking algorithms calculate a scoring function, often expressed in kcal/mol, which estimates the binding energy between the ligand and the target. A lower binding energy generally indicates a more favorable interaction.
Identify Key Interactions: The results reveal the specific amino acid residues in the binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.
Elucidate Mechanism of Action: By understanding how the molecule binds to a specific target, researchers can hypothesize its mechanism of action. For example, docking studies on similar triazole derivatives have been used to predict their activity as inhibitors of enzymes like cyclooxygenase-2 (COX-2).
This analysis provides valuable mechanistic insights into how the compound might exert a biological effect at the molecular level.
Mechanistic Biological Activity Studies of 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Phenol and Its Derivatives Strictly in Vitro and Mechanistic Focus
Investigations into Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal in vitro)
Derivatives based on the 1,2,4-triazole (B32235) scaffold are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov Mechanistic studies have primarily focused on their potent antifungal effects, with antibacterial actions also being reported.
Inhibition of Microbial Enzyme Systems (e.g., Dihydrofolate Reductase, Phosphopantetheinyl Transferase)
The principal mechanism of antifungal action for 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govacs.org This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for maintaining the integrity of the fungal cell membrane. acs.org The inhibitory action is achieved through the coordination of the N-4 nitrogen atom of the triazole ring with the heme iron atom located in the active site of CYP51. mdpi.comnih.gov This binding acts as a non-competitive inhibition, blocking the demethylation of lanosterol, which leads to the accumulation of toxic sterol precursors and ultimately disrupts membrane function. acs.orgmdpi.com Molecular docking studies have corroborated this mechanism, illustrating the high binding affinity of triazole-based compounds for the CYP51 active site. mdpi.comnih.govrsc.org
In the context of antibacterial activity, while the mechanisms are more varied, enzyme inhibition remains a key strategy. Some 1,2,4-triazole hybrids have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram-per-milliliter range. nih.govnih.gov For instance, certain nitro-containing 1,2,4-triazolyl pyridine (B92270) compounds have been shown to exert their activity against Mycobacterium tuberculosis following activation by the nitroreductase Ddn, which is dependent on coenzyme F420. nih.gov Additionally, various 1,2,4-triazole derivatives have been evaluated for their inhibitory effects on a range of other enzymes, including α-glucosidase, urease, and acetylcholinesterase, showcasing the versatility of this scaffold in enzyme-targeted molecular design. nih.govisp.edu.pk
Table 1: In Vitro Enzyme Inhibitory Activity of Selected 1,2,4-Triazole Derivatives
Cellular Permeability and Membrane Disruption Mechanisms in Pathogens
The disruption of microbial membranes is a direct consequence of the enzymatic inhibition described above, particularly in fungi. By inhibiting CYP51 and halting ergosterol production, 1,2,4-triazole derivatives compromise the structural and functional integrity of the fungal cell membrane. acs.org This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death. acs.org Scanning electron microscopy studies on fungi treated with potent triazole derivatives have revealed visible morphological damage, such as wrinkled and dented mycelial surfaces, providing physical evidence of membrane disruption. rsc.org While direct pore formation is a known mechanism for some antimicrobial peptides, for triazole derivatives, the membrane disruption is primarily a downstream effect of the inhibition of crucial biosynthetic pathways. rsc.orgrsc.org
In Vitro Anticancer Activity Mechanisms in Cell Culture Models (e.g., Apoptosis Induction, Cell Cycle Arrest, Receptor Antagonism)
Derivatives of 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol have been investigated for their potential as anticancer agents, with studies revealing mechanisms centered on the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest). researchgate.netnih.gov
In vitro studies using various human cancer cell lines, including leukemia, breast (MCF-7), lung (A549), and liver (HepG2), have shown that 1,2,4-triazole derivatives can exhibit potent cytotoxic effects. nih.govresearchgate.net A key mechanism is the induction of apoptosis, which has been confirmed through flow cytometry analysis and Western blot detection of key apoptotic markers like cleaved PARP1 and caspase-3. nih.govresearchgate.neteurekaselect.com Furthermore, these compounds can trigger cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.govresearchgate.net Mechanistic investigations into related chalcone-triazole hybrids have demonstrated that their anticancer effects are linked to the modulation of apoptosis-regulating genes, including the upregulation of pro-apoptotic BAX and p53, and the downregulation of the anti-apoptotic BCL2 gene. researchgate.net
Table 2: In Vitro Anticancer Activity of Selected 1,2,4-Triazole-Pyridine Derivatives
Antioxidant Activity Mechanisms (e.g., Radical Scavenging, Metal Chelation)
The phenolic moiety of the core structure suggests inherent antioxidant potential, which is typically mediated by two primary mechanisms: direct scavenging of free radicals and chelation of pro-oxidant metal ions.
Radical Scavenging: The ability of phenolic compounds to donate a hydrogen atom from their hydroxyl group to neutralize free radicals is a well-established antioxidant mechanism. This activity is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govugm.ac.id In these assays, the antioxidant compound reduces the stable radical, leading to a color change that can be measured spectrophotometrically. ugm.ac.id The efficiency is often expressed as an IC₅₀ value, representing the concentration required to scavenge 50% of the radicals. nih.gov The presence of the phenol (B47542) group in the title compound and its derivatives is critical for this radical scavenging capacity.
Metal Chelation: Transition metals, particularly iron, can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-type reactions. The structure of this compound, featuring a hydroxyl group ortho to the nitrogen of the triazole ring, presents a potential bidentate binding site for metal ions. nih.gov By chelating metal ions like Fe(II) or Fe(III), these compounds can render them catalytically inactive, thereby preventing the generation of ROS and reducing oxidative stress. nih.gov The 3-hydroxy-4-pyridinone scaffold, which is structurally related, is a known and potent iron chelator, further supporting the potential for this class of compounds to act via metal chelation. mdpi.com
Table 3: Radical Scavenging Activity of Structurally Related Phenolic Compounds
DNA/RNA Binding and Intercalation Studies
The planar, aromatic nature of the pyridine-triazole-phenol system suggests a potential for interaction with nucleic acids like DNA. Such interactions are a mechanism for the activity of many chemotherapeutic agents. Studies on related heterocyclic compounds have used UV-visible absorption spectroscopy to investigate DNA binding. pubcompare.ai The binding of a small molecule to DNA typically results in a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum, which indicates a close association with the DNA base pairs. mdpi.com
From these spectrophotometric titrations, a binding constant (Kb) can be calculated, which quantifies the affinity of the compound for DNA. mdpi.com While various binding modes exist (e.g., groove binding, electrostatic interaction), the planarity of these molecules makes intercalation a likely mechanism. Intercalation involves the insertion of the planar molecule between the stacked base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription processes.
Specific Protein-Ligand Interaction Studies (e.g., Enzyme Kinetic Analysis, Receptor Binding Assays)
Beyond the aforementioned antimicrobial enzyme targets, derivatives of the core structure have been explored as inhibitors for a variety of other enzymes relevant to human disease. The 1,2,4-triazole scaffold has proven to be a versatile framework for designing specific enzyme inhibitors. isp.edu.pk
For example, triazole derivatives have been synthesized and evaluated as inhibitors of aldo-keto reductases (AKR1B1 & AKRB10), which are implicated in diabetic complications and cancer. mdpi.com Others have been designed as inhibitors of key signaling proteins in cancer pathways, such as the tyrosine kinases VEGFR-2 and c-Met. nih.gov These studies often employ molecular docking simulations to predict the binding pose of the inhibitor within the enzyme's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that are responsible for the inhibitory activity. mdpi.com The combination of enzyme kinetic analysis, which determines the type and potency of inhibition (e.g., competitive, non-competitive), with computational modeling provides a detailed understanding of the specific protein-ligand interactions driving the biological effect.
Table of Mentioned Compounds
Lack of Publicly Available Research Data for this compound
The absence of accessible research data prevents the generation of a scientifically accurate and informative article that adheres to the user's specified outline, which requires detailed research findings and data tables on the mechanistic biological effects and SAR of this particular compound.
It is possible that research on this compound exists but has not been published in the public domain, is part of proprietary research, or is indexed under a different chemical nomenclature. Without access to such data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, the section on "Mechanistic Biological Activity Studies of this compound and its Derivatives" cannot be completed at this time.
Advanced Research Applications and Future Perspectives of 2 5 Pyridin 2 Yl 1h 1,2,4 Triazol 3 Yl Phenol
Development as Chemosensors and Biosensors for Metal Ions and Biomolecules
The structural arrangement of 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol, containing nitrogen and oxygen donor atoms, makes it an excellent candidate for the development of chemosensors. The triazole ring, in particular, is a well-established component in the design of sensors for various analytes due to its ability to selectively bind with them and produce a detectable signal. researchgate.net Molecules with similar heterocyclic frameworks have demonstrated significant potential as fluorescent "turn-off" chemosensors for detecting metal cations like Hg²⁺ and electron-deficient species such as the components of nitro-explosives. nih.govmdpi.com The sensing mechanism often involves the quenching of fluorescence upon binding of the analyte to the sensor molecule. nih.gov The development of these sensors is a major research field, driven by their biological, medical, and environmental importance. researchgate.net The ease of synthesis and modification of triazole-based compounds allows for the creation of highly sensitive and selective sensors for a wide range of targets. researchgate.net
| Target Analyte | Potential Sensing Mechanism | Reported for Similar Compounds |
| Metal Cations (e.g., Hg²⁺) | Fluorescence Quenching | Yes nih.gov |
| Nitro-explosives (e.g., DNT, TNT) | Fluorescence Quenching | Yes nih.gov |
| pH Variations | Colorimetric and/or Fluorescent Response | Yes nih.gov |
Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The field of organic electronics continues to seek novel materials for more efficient and durable devices. Compounds structurally related to this compound are being explored for their applications in Organic Light-Emitting Diodes (OLEDs). alfachemic.comalfachemic.com Boron complexes with N,O-bidentate ligands, such as those derived from 2-(pyridin-2-yl)phenol (B1460011) analogues, exhibit unique photophysical properties like large Stokes shifts and high emission in the solid state, which are desirable for OLED applications. researchgate.net These materials can serve as emitters or hosts in the emissive layer of an OLED. For instance, some carbazole-triazine bipolar units have been incorporated into iridium(III) complexes used in LEDs. researchgate.net The high thermal stability and excellent efficiencies of some hole-transporting materials based on complex heterocyclic systems underscore the potential of this class of compounds in phosphorescent OLEDs. nih.gov The key to their application lies in their electrochemical properties, such as HOMO and LUMO energy levels, which determine their charge injection and transport capabilities. researchgate.net
Role in Materials Science (e.g., Polymers, Coatings) and Nanomaterials
In materials science, the integration of heterocyclic compounds like this compound into larger structures can impart specific functionalities. The triazole moiety is known for its use in creating functional polymers and materials through "click" chemistry, a versatile and efficient synthetic methodology. nih.gov This approach allows for the preparation of complex macromolecules with well-defined structures. For example, bola-type scaffolds containing triazole and oxadiazole rings have been synthesized for applications in chemical sensing and molecular recognition. nih.gov The ability of the phenol (B47542) group to be functionalized or to participate in polymerization reactions opens avenues for its incorporation into polymer backbones or as a pendant group, potentially enhancing thermal stability, metal-binding capacity, or optical properties of the resulting material. Furthermore, such ligands can be used to functionalize nanoparticles, creating hybrid materials with combined properties for various applications.
Prospects in Catalysis, Photocatalysis, and Energy Conversion
The nitrogen atoms within the pyridine (B92270) and triazole rings of this compound make it an effective ligand for coordinating with metal ions. This coordination capability is fundamental to its potential role in catalysis. Metal complexes involving triazole derivatives can act as catalysts for various organic transformations. mdpi.com In photocatalysis, the compound's aromatic system could be engineered to absorb light and participate in photo-induced electron transfer processes, which are crucial for applications like the degradation of pollutants or in energy conversion schemes. For example, the alkylation of phenols is a significant reaction that can be catalyzed by various materials, including zeolites, to produce valuable chemicals like cresols and xylenes. mdpi.com The development of new catalytic systems is essential for more efficient and selective chemical synthesis. chemscene.com
Future Directions in Synthetic Methodology Research and Scalability
The widespread application of this compound hinges on efficient and scalable synthetic methods. Current research often focuses on multi-step syntheses involving the reaction of components like 2-cyanopyridine (B140075) with thiosemicarbazide (B42300) derivatives, followed by cyclization and further modification. mdpi.com Future research will likely target the development of one-pot syntheses or flow chemistry processes to improve yields, reduce waste, and enhance scalability. researchgate.net Methodologies such as the "click" reaction, a copper-catalyzed cycloaddition, are already employed for synthesizing related triazole derivatives and are known for their high efficiency and reliability. nih.gov Exploring metal- and oxidant-free cycloaddition reactions could provide greener and more cost-effective synthetic routes. nih.gov The ability to easily functionalize the starting materials will allow for the creation of a diverse library of derivatives with tailored properties. mdpi.com
Advanced Computational Modeling for Rational Design of New Applications
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and guiding the design of new molecules. mdpi.com For this compound and its derivatives, computational studies can elucidate electronic structure, molecular conformation, and intermolecular interactions. mdpi.comnih.gov Such models can predict how the molecule will interact with metal ions, providing insights for designing more selective chemosensors. nih.gov In the context of materials science, modeling can help predict the photophysical properties (absorption and emission spectra) of the molecule, which is crucial for its application in OLEDs. researchgate.net By simulating different functionalizations of the core structure, researchers can rationally design new compounds with optimized properties for specific applications, such as improved charge transport or enhanced catalytic activity, before undertaking laborious and expensive synthesis. nih.govujmm.org.ua
Integration into Hybrid Material Systems and Functional Frameworks
The future of advanced materials often lies in the creation of hybrid systems where organic molecules are integrated with inorganic components to achieve synergistic properties. This compound is an ideal organic building block for such systems. Its coordinating sites can be used to link metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. These materials are highly porous and have potential applications in gas storage, separation, and catalysis. The compound could also be grafted onto the surface of inorganic materials like silica (B1680970) or metal oxides to create functionalized surfaces for chromatography or heterogeneous catalysis. The self-assembly of such building blocks through non-covalent interactions like hydrogen bonding and π-π stacking is another promising avenue for creating well-organized supramolecular structures with interesting optical or electronic properties. mdpi.comresearchgate.net
Q & A
Q. What are the common synthetic routes for 2-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)phenol, and what methodological considerations ensure high purity?
The compound is typically synthesized via cyclocondensation or Mannich reactions. For example, triazole derivatives can be prepared by reacting hydrazine derivatives with nitriles or carboxylic acids under reflux in polar solvents (e.g., ethanol or DMF). The Mannich reaction, involving formaldehyde and amines, is also employed to introduce substituents while maintaining regioselectivity . Post-synthesis purification often involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures. Elemental analysis and LC-MS are critical for verifying purity and molecular weight .
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXS-97 for structure solution and SHELXL-2018 for refinement) is widely used, with hydrogen bonding and π-π stacking interactions analyzed using Mercury or Olex2 . Spectroscopic techniques include:
- ¹H/¹³C NMR : To confirm proton environments and substituent positions (e.g., phenolic -OH at δ ~10 ppm in DMSO-d₆).
- IR spectroscopy : Identification of O-H (3200–3600 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) stretches .
Advanced Research Questions
Q. What computational methods are employed to study tautomerism and conformational stability in this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,2p) level is used to model tautomeric equilibria. For 2-(1,2,4-triazolyl)phenol derivatives, intramolecular hydrogen bonding between the phenolic O-H and triazole N atoms stabilizes specific tautomers (e.g., 2-TRP1 vs. 1-TRP1). Boltzmann populations at sublimation temperatures (~373 K) predict dominant tautomers (e.g., 83.7% for 2-TRP1), validated by matrix-isolation IR spectroscopy in argon/nitrogen .
Q. How does this compound function as a ligand in electrocatalytic CO₂ reduction (CO2RR) to methane?
When integrated into Cu(I) coordination polymers (e.g., NNU-32/33), the pyridyl-triazole-phenol backbone enhances cuprophilic interactions, stabilizing Cu(I) centers during catalysis. X-ray photoelectron spectroscopy (XPS) confirms Cu(I) oxidation state retention post-electrolysis, critical for sustained CH₄ selectivity (Faradaic efficiency >70% at −1.4 V vs. RHE). The ligand’s nitrogen-rich chelation sites facilitate electron transfer and CO₂ activation .
Q. How can contradictions between theoretical and experimental tautomer populations be resolved?
Discrepancies often arise from solvent effects or temperature-dependent kinetics. For example, DFT may predict 2-TRP1 as the global minimum, but experimental matrix-isolation IR at 10 K might detect minor tautomers due to kinetic trapping. To resolve this:
- Perform temperature-dependent NMR or variable-temperature SC-XRD.
- Use ab initio molecular dynamics (AIMD) to simulate thermal equilibration.
- Compare calculated vibrational spectra (e.g., scaled B3LYP frequencies) with experimental IR data .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
